N,N'-Diacetylbenzidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-acetamidophenyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVHCFKUXGRABC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036854 |

Source

|

| Record name | N,N'-Diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Pale yellow powder; [TCI MSDS], WHITE CRYSTALS. |

Source

|

| Record name | 4,4'-Diacetylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ETHANOL, ETHYL ACETATE, Solubility in water: none |

Source

|

| Record name | 4,4'-DIACETYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ACETIC ACID, WHITE NEEDLES | |

CAS No. |

613-35-4 |

Source

|

| Record name | N,N′-Diacetylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diacetylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diacetylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-[1,1'-biphenyl]-4,4'-diylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[1,1'-biphenyl]-4,4'-diylbisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE5599GQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIACETYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

328.30 °C, 327-330 °C |

Source

|

| Record name | 4,4'-DIACETYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-DIACETYLBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

N,N'-Diacetylbenzidine: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a detailed exploration of the chemical properties, structure, synthesis, and toxicological profile of N,N'-Diacetylbenzidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this significant chemical compound.

Introduction: The Chemical Identity of N,N'-Diacetylbenzidine

N,N'-Diacetylbenzidine, also known as 4,4'-diacetamidobiphenyl, is a derivative of benzidine, a known carcinogen.[1] It is characterized by the presence of two acetyl groups attached to the nitrogen atoms of the benzidine core. This modification significantly alters its physical and chemical properties compared to the parent compound. Understanding the nuances of N,N'-Diacetylbenzidine is critical, particularly in the context of its role as a metabolite of benzidine and its use as a chemical intermediate.[1][2]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to its behavior and reactivity. N,N'-Diacetylbenzidine possesses a biphenyl backbone with acetamido groups at the 4 and 4' positions.

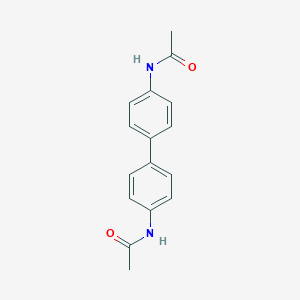

Chemical Structure

The chemical structure of N,N'-Diacetylbenzidine is depicted below.

Caption: 2D Chemical Structure of N,N'-Diacetylbenzidine.

Physicochemical Data

A summary of the key physicochemical properties of N,N'-Diacetylbenzidine is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution, extraction, and chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][3][4] |

| Molecular Weight | 268.31 g/mol | [1][3][5] |

| CAS Number | 613-35-4 | [3][4][5] |

| Appearance | Grey powder/solid | [6] |

| Melting Point | 246 - 250 °C | [6] |

| Boiling Point | 426.81°C (estimated) | [7] |

| Water Solubility | Insoluble | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Crystalline Structure

The three-dimensional conformation of N,N'-Diacetylbenzidine in the solid state has been determined by X-ray crystallography. The molecule is not entirely planar, with a notable dihedral angle between the two phenyl rings of the biphenyl moiety.[8][9] This twisted conformation is a critical feature influencing its packing in the crystal lattice and its interaction with biological macromolecules. Intramolecular hydrogen bonds may also play a role in stabilizing the molecular conformation.[9][10]

Spectroscopic Profile

The spectroscopic data for N,N'-Diacetylbenzidine are essential for its identification and characterization.

-

¹H and ¹³C NMR Spectroscopy : The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. Data is available in various spectral databases.[1][11]

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the amide groups, the C=O stretching of the carbonyls, and the aromatic C-H and C=C stretching vibrations.[1]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry reveals a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][3][4][12][13]

-

UV-Vis Spectroscopy : In ethanol, N,N'-Diacetylbenzidine shows a maximum absorption at approximately 293 nm.[1]

Synthesis of N,N'-Diacetylbenzidine

The primary method for the synthesis of N,N'-Diacetylbenzidine involves the acetylation of benzidine.[1] This reaction is typically carried out using acetic anhydride or acetic acid.

General Reaction Scheme

Caption: General synthesis scheme for N,N'-Diacetylbenzidine.

Experimental Protocol: A Conceptual Framework

While specific laboratory-scale procedures may vary, the following outlines a robust, conceptual protocol for the synthesis of N,N'-Diacetylbenzidine. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize N,N'-Diacetylbenzidine via the acetylation of benzidine.

Materials:

-

Benzidine

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and apparatus

Procedure:

-

Dissolution of Starting Material: Dissolve benzidine in glacial acetic acid. Rationale: Acetic acid serves as a suitable solvent that is unreactive under the reaction conditions and facilitates a homogenous reaction mixture.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the benzidine solution while stirring. An exothermic reaction may be observed. Rationale: Acetic anhydride is a powerful acetylating agent. Slow addition is crucial to control the reaction rate and temperature, preventing the formation of side products.

-

Reaction Progression: Heat the reaction mixture under reflux for a specified period. Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

-

Product Precipitation: Cool the reaction mixture and pour it into cold water. A precipitate of N,N'-Diacetylbenzidine will form. Rationale: N,N'-Diacetylbenzidine is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the acetic acid solvent and any unreacted acetic anhydride (which hydrolyzes to acetic acid).

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water. Rationale: Filtration is an efficient method for separating the solid product from the liquid phase. Washing with water removes any residual acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol. Rationale: Recrystallization is a standard purification technique for solid organic compounds. It relies on the principle that the solubility of the compound and impurities differ in a given solvent. As the hot, saturated solution cools, the less soluble N,N'-Diacetylbenzidine crystallizes out, leaving the more soluble impurities in the solution.

-

Drying and Characterization: Dry the purified crystals under vacuum and characterize them using techniques such as melting point determination, NMR, and IR spectroscopy to confirm identity and purity.

Applications in Research and Industry

N,N'-Diacetylbenzidine primarily serves as a research chemical and an intermediate in the synthesis of other compounds, such as 3,3'-Dichlorobenzidine and 3,3'-Dinitrobenzidine.[1] Its role as a metabolite of benzidine also makes it a critical standard for analytical methods aimed at monitoring occupational exposure to benzidine.[14][15]

Toxicological Profile and Metabolism

The toxicology of N,N'-Diacetylbenzidine is intrinsically linked to its parent compound, benzidine. Benzidine is a known human carcinogen, and its metabolism is a key factor in its toxicity.[16]

Metabolic Pathways

In vivo, benzidine can undergo N-acetylation to form N-acetylbenzidine and subsequently N,N'-Diacetylbenzidine.[2] Conversely, N,N'-Diacetylbenzidine can be deacetylated back to N-acetylbenzidine and benzidine. A critical activation step in the toxicity of these compounds is N-oxidation. N,N'-Diacetylbenzidine can be metabolized to N-hydroxy-N,N'-diacetylbenzidine by liver microsomes.[2][7] This hydroxylated metabolite is considered a proximate carcinogen.

Caption: Simplified metabolic pathway of benzidine and N,N'-Diacetylbenzidine.

Health Hazards and Safety Precautions

N,N'-Diacetylbenzidine is classified as a hazardous substance.[17] It is harmful if swallowed, in contact with skin, or inhaled.[17] Furthermore, it is suspected of causing genetic defects and is considered a carcinogen.[1][17]

Given its toxicological profile, stringent safety measures must be implemented when handling N,N'-Diacetylbenzidine:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

N,N'-Diacetylbenzidine is a compound of significant interest due to its chemical properties, its role as a synthetic intermediate, and its important position in the metabolic pathway of the carcinogen benzidine. A thorough understanding of its structure, reactivity, synthesis, and toxicology is paramount for any researcher or professional working with this substance. The information and protocols outlined in this guide are intended to provide a solid foundation for safe and effective scientific investigation.

References

-

Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4) - Cheméo. [Link]

-

N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942 - PubChem. [Link]

-

N,N'-Diacetyl benzidine - NIST WebBook. [Link]

-

N,N'-Diacetyl benzidine - NIST WebBook (Mass Spectrum). [Link]

-

Cas 71609-22-8, N-hydroxy-N,N'-diacetylbenzidine | lookchem. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf - NIH. [Link]

-

Toxicological Profile for BENZIDINE - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]

-

N,N'-DIACETYLBENZIDINE - gsrs. [Link]

-

N,n'-diacetylbenzidine (C16H16N2O2) - PubChemLite. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]

-

Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed. [Link]

-

Crystal structure of N, N'-dibenzyl-3,3'-di-meth-oxy-benzidine - PubMed. [Link]

-

N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine - PubMed. [Link]

-

N,N'-Diacetyl-3,3'-dimethylbenzidine | C18H20N2O2 | CID 626583 - PubChem. [Link]

-

SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]

-

Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - NIH. [Link]

-

(PDF) Crystal structure of N,N′-dibenzyl-3,3′-dimethoxybenzidine - ResearchGate. [Link]

Sources

- 1. N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. N,N'-Diacetyl benzidine [webbook.nist.gov]

- 4. N,N'-Diacetyl benzidine [webbook.nist.gov]

- 5. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. lookchem.com [lookchem.com]

- 8. Crystal structure of N, N'-dibenzyl-3,3'-di-meth-oxy-benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ekwan.github.io [ekwan.github.io]

- 12. N,N'-DIACETYLBENZIDINE(613-35-4) MS spectrum [chemicalbook.com]

- 13. PubChemLite - N,n'-diacetylbenzidine (C16H16N2O2) [pubchemlite.lcsb.uni.lu]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

N,N'-Diacetylbenzidine synthesis from benzidine

An In-depth Technical Guide to the Synthesis of N,N'-Diacetylbenzidine from Benzidine

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of N,N'-Diacetylbenzidine from its precursor, benzidine. It is intended for an audience of researchers and chemical development professionals. The guide encompasses a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, critical safety mandates, and methods for analytical characterization of the final product.

Executive Summary: The synthesis of N,N'-Diacetylbenzidine is achieved through the diacetylation of the primary amino groups of benzidine. This process is typically carried out using an excess of an acetylating agent, such as acetic anhydride, often with acetic acid serving as the reaction solvent. While the chemical transformation is straightforward, the extreme toxicity and carcinogenicity of the starting material, benzidine, necessitate the most stringent safety protocols. This guide places paramount importance on these safety considerations, integrating them directly into the experimental workflow.

Mechanistic Insights: The Chemistry of Acetylation

The core of this synthesis is a nucleophilic acyl substitution reaction. Benzidine possesses two primary aromatic amine (-NH₂) groups, which act as nucleophiles. The acetylating agent, typically acetic anhydride, provides the electrophilic acetyl group.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of benzidine attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a good leaving group.

-

Deprotonation: A base (another molecule of benzidine, or the acetate ion) removes a proton from the positively charged nitrogen atom, yielding the mono-acetylated product, N-acetylbenzidine.

-

Second Acetylation: The process is repeated on the second amino group to form the final product, N,N'-Diacetylbenzidine.

Given that both amino groups are to be acetylated, the acetylating agent is used in stoichiometric excess to drive the reaction to completion.

Critical Safety Mandate: Handling Benzidine

WARNING: Benzidine is a confirmed human carcinogen that can cause bladder cancer and is acutely toxic.[1][2] All handling must be performed within a certified chemical fume hood by trained personnel wearing extensive Personal Protective Equipment (PPE).

-

Engineering Controls: All operations involving benzidine, from weighing to reaction quenching, must occur in a high-efficiency fume hood.[3] A designated area for benzidine work should be established.[1]

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[1][4]

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[4]

-

Body Protection: A disposable, solid-front lab coat or a chemical-resistant suit should be worn.[4]

-

Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale and potential for aerosol formation.[5]

-

-

Waste Disposal: All benzidine-contaminated waste, including gloves, filter paper, and glassware rinses, must be collected in a dedicated, sealed hazardous waste container and disposed of according to institutional and federal regulations.[1][6]

-

Spill Management: In case of a spill, evacuate the area immediately. Cleanup should only be performed by trained emergency personnel with appropriate respiratory protection. Avoid creating dust.[1]

Experimental Protocol: Synthesis and Purification

This protocol details the synthesis of N,N'-Diacetylbenzidine via the acetylation of benzidine using acetic anhydride and glacial acetic acid.

Reagent and Equipment Preparation

All glassware must be thoroughly dried before use. The reaction should be set up in a certified chemical fume hood.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Benzidine | C₁₂H₁₂N₂ | 184.24 | 1.84 g | 0.01 | EXTREME CARCINOGEN [7] |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - | Reagent and Solvent |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4 mL | ~0.042 | Acetylating Agent |

Reaction Workflow Diagram

The overall process can be visualized as a sequence of distinct stages, from initial setup to final product analysis.

Caption: Experimental workflow for N,N'-Diacetylbenzidine synthesis.

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 1.84 g (0.01 mol) of benzidine. Inside the fume hood, add 20 mL of glacial acetic acid and stir until the benzidine is fully dissolved. Gentle warming may be required.

-

Acetylation: Attach a reflux condenser to the flask. Slowly add 4 mL (~0.042 mol) of acetic anhydride through the condenser. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture in a heating mantle to reflux (approximately 100-118°C) and maintain for 1 hour with continuous stirring.

-

Precipitation (Quenching): Remove the flask from the heat and allow it to cool to near room temperature. In a separate beaker, prepare approximately 150 mL of an ice-water slurry. Carefully and slowly pour the cooled reaction mixture into the ice water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Transfer the crude solid to a beaker. Add a minimal amount of hot glacial acetic acid to dissolve the product completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. N,N'-Diacetylbenzidine should crystallize as white or off-white needles.[3]

-

Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol to remove residual acetic acid, and dry thoroughly in a vacuum oven.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.[8]

Reaction Scheme

The balanced chemical reaction is illustrated below.

Caption: Acetylation of benzidine to form N,N'-Diacetylbenzidine.

Physical and Spectroscopic Data

The synthesized product should be characterized and its properties compared against established data.

| Property | Expected Value | Source(s) |

| Appearance | Off-white to light purple solid | [9] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [9] |

| Molecular Weight | 268.31 g/mol | [9][10] |

| Melting Point | 317-328 °C | [3][9] |

| IR Absorption (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1660 (C=O stretch, amide I) | General Amide Spectra |

| ¹H NMR (DMSO-d₆, δ) | ~10.0 (s, 2H, NH), ~7.6 (m, 8H, Ar-H), ~2.1 (s, 6H, COCH₃) | Predicted Shifts[11][12] |

| ¹³C NMR (DMSO-d₆, δ) | ~168 (C=O), ~138-120 (Ar-C), ~24 (CH₃) | Predicted Shifts[11] |

| Mass Spectrum (EI) | m/z 268 (M⁺), 226, 184 | [13][14] |

Conclusion

The synthesis of N,N'-Diacetylbenzidine from benzidine is a well-established chemical transformation. The primary challenge lies not in the chemistry itself, but in the rigorous safety protocols required to handle the carcinogenic starting material. By adhering to the detailed procedures for handling, reaction, and purification outlined in this guide, researchers can safely and effectively synthesize this compound for further application. All work must be preceded by a thorough risk assessment specific to the laboratory environment in which the synthesis will be performed.

References

- Benzidine Standard (1X1 mL) - Safety Data Sheet. (2025).

- Benzidine - Safety Data Sheet. ChemicalBook.

- Benzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Benzidine Safety SOP. Rutgers University.

- BENZIDINE - Chemical Agents and Related Occupations. (2012). NCBI Bookshelf.

- Smith, B. J., et al. (1992). Mutagenic activation of benzidine requires prior bacterial acetylation... Chemical Research in Toxicology, 5(3), 431-9.

- Smith, B. J., et al. (1992). Mutagenic activation of benzidine requires prior bacterial acetylation... Chemical Research in Toxicology.

- N,N'-DIACETYLBENZIDINE CAS#: 613-35-4. ChemicalBook.

- Benzidine Safety Data Sheet. (2025). Sigma-Aldrich.

- N,N'-Diacetylbenzidine. PubChem.

- Benzidine. PubChem.

- Rice, R. G., & Kohn, E. J. (1955). Benzidine, N,N'-diethyl-. Organic Syntheses, Coll. Vol. 3, p. 181.

- Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). Cheméo.

- Hsu, F. F., et al. (1996). Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine... Journal of Toxicology and Environmental Health, 47(4), 363-75.

- N,N'-Diacetylbenzidine Formula. ECHEMI.

- 3,3'-dimethyl-N,N'-diacetylbenzidine(3546-11-0) IR2 spectrum. ChemicalBook.

- Analytical Methods for Benzidine. (1999). Agency for Toxic Substances and Disease Registry (ATSDR).

- N-hydroxy-N,N'-diacetylbenzidine. LookChem.

- Cox, J. R., & Dunn, M. F. (1962). The Mechanism of the Benzidine Rearrangement. II. The Rearragement of N-Acetylhydrazobenzene. The Journal of Organic Chemistry.

- N,N'-Diacetyl benzidine. NIST WebBook.

- Toxicological Profile for Benzidine. (1999). Agency for Toxic Substances and Disease Registry (ATSDR).

- 1H, 13C NMR Spectra. The Royal Society of Chemistry.

- Acetylation Reaction Mechanism-Organic Chemistry. (2020). YouTube.

- N-Hydroxy-N,N'-diacetylbenzidine. BenchChem.

- N,N'-DIACETYLBENZIDINE(613-35-4) MS spectrum. ChemicalBook.

- Sayigh, A. A. R. (1961). Method of purifying benzidines. U.S. Patent 2,996,546.

- N,N'-Diphenylbenzidine synthesis. ChemicalBook.

- Reinking, N. B., & Stahly, E. E. (1931). Method of isolation and purification of benzidine and its substitution products. U.S. Patent 1,794,097.

- 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). Human Metabolome Database.

- Reference Spectra for Chem 117. (2011).

- N,n'-diacetylbenzidine (C16H16N2O2). PubChemLite.

- N,N'-DIACETYLBENZIDINE. Chemical DB.

- Synthesis of N, N´-diacetyloxamide using specific methods... (2016). Journal of the Chemical Society of Pakistan.

- Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine. (2006). Chinese Patent CN1876620A.

Sources

- 1. ipo.rutgers.edu [ipo.rutgers.edu]

- 2. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. nj.gov [nj.gov]

- 7. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. N,N'-DIACETYLBENZIDINE CAS#: 613-35-4 [m.chemicalbook.com]

- 10. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. rsc.org [rsc.org]

- 12. ekwan.github.io [ekwan.github.io]

- 13. N,N'-Diacetyl benzidine [webbook.nist.gov]

- 14. N,N'-DIACETYLBENZIDINE(613-35-4) MS spectrum [chemicalbook.com]

The Pivotal Role of N,N'-Diacetylbenzidine in Benzidine Metabolism: A Technical Guide for Researchers

Abstract

Benzidine, a recognized human carcinogen, undergoes a complex series of metabolic transformations that dictate its toxicological outcome. Central to this metabolic cascade is the formation of N,N'-diacetylbenzidine (DABZ). This technical guide provides an in-depth exploration of the enzymatic processes governing the formation and subsequent fate of DABZ, elucidating its dual role in both detoxification and bioactivation of the parent compound. We will delve into the kinetics of N-acetyltransferases, detail the bioactivation of DABZ to genotoxic species, and provide validated experimental protocols for its quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the critical role of N,N'-diacetylbenzidine in the metabolic landscape of benzidine.

Introduction: Benzidine and the Significance of Acetylation

Benzidine is an aromatic amine that has been unequivocally linked to an increased risk of bladder cancer in occupationally exposed individuals. Its carcinogenicity is not inherent but is a consequence of its metabolic activation to reactive electrophiles that can form covalent adducts with DNA.[1] A primary metabolic pathway for benzidine is N-acetylation, a process that can lead to either detoxification or metabolic activation, depending on the specific enzymatic steps and the tissue in which they occur.

The acetylation of benzidine is a two-step process. The first step involves the acetylation of one of the amino groups of benzidine to form N-acetylbenzidine (ABZ). A subsequent acetylation of the remaining amino group of ABZ leads to the formation of N,N'-diacetylbenzidine (DABZ).[2] While diacetylation to DABZ has often been considered a detoxification pathway, emerging evidence reveals a more complex role, where DABZ can be further metabolized to highly reactive intermediates.[3][4] Understanding the kinetics and regulation of DABZ formation is therefore paramount to deciphering the mechanisms of benzidine-induced carcinogenesis.

The Enzymatic Machinery of Benzidine Acetylation: N-Acetyltransferases (NATs)

The N-acetylation of benzidine and its mono-acetylated metabolite is catalyzed by two key cytosolic enzymes: N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2).[5] These enzymes exhibit distinct substrate specificities and kinetic properties, which significantly influence the metabolic profile of benzidine.

Kinetic Parameters of NAT1 and NAT2 in Benzidine Acetylation

The decision to pursue mono- or di-acetylation is heavily influenced by the enzymatic kinetics of NAT1 and NAT2. Studies using human recombinant enzymes have elucidated the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the acetylation of benzidine and N-acetylbenzidine.

| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg) | Clearance (Vmax/Km) |

| Benzidine | NAT1 | 254 ± 38 | Higher than NAT2 | 54-fold higher than NAT2 |

| Benzidine | NAT2 | 33.3 ± 1.5 | Lower than NAT1 | - |

| N-acetylbenzidine | NAT1 | 1380 ± 90 | Higher than NAT2 | 535-fold higher than NAT2 |

| N-acetylbenzidine | NAT2 | 471 ± 23 | Lower than NAT1 | - |

| Data from Zenser et al. (1996)[5] |

These kinetic data reveal that while NAT2 has a higher affinity (lower Km) for benzidine, NAT1 exhibits a much greater overall catalytic efficiency (clearance) for both benzidine and, notably, for N-acetylbenzidine.[5] This suggests that at low exposure concentrations, NAT2 may be the primary enzyme for the initial acetylation of benzidine to ABZ. However, the significantly higher clearance of NAT1 for ABZ indicates its predominant role in the subsequent conversion to DABZ.[5] This enzymatic preference is a critical determinant of the metabolic fate of benzidine.

The Dichotomous Role of N,N'-Diacetylbenzidine: Detoxification vs. Bioactivation

The formation of DABZ represents a crucial branch point in the metabolism of benzidine, with the potential to lead to either detoxification and excretion or further metabolic activation to carcinogenic species.

DABZ as a Detoxification Product

In some contexts, the diacetylation of benzidine to DABZ is considered a detoxification step. DABZ is generally less reactive than its mono-acetylated precursor and the parent compound. Its formation can facilitate excretion from the body. Studies have shown that there is almost no metabolism of N,N'-diacetylbenzidine by prostaglandin H synthase, an enzyme implicated in the activation of benzidine, suggesting that diacetylation can be a pathway of biological inactivation.[4]

Bioactivation of DABZ: The N-Hydroxylation Pathway

Contrary to the detoxification hypothesis, substantial evidence indicates that DABZ can undergo further metabolism to form highly reactive, genotoxic compounds. This bioactivation pathway is initiated by N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[4]

The N-hydroxylation of DABZ results in the formation of N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ).[6] This metabolite is a proximate carcinogen that can be further activated through esterification, primarily by sulfotransferases, to form a highly reactive electrophile.[6] This ultimate carcinogen can then readily form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3] The formation of N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine adducts has been observed in vitro, confirming the genotoxic potential of the DABZ metabolic pathway.[3]

Metabolic Pathway of Benzidine

Caption: Metabolic activation and detoxification pathways of benzidine.

Species-Specific Differences in Benzidine Metabolism

The metabolic handling of benzidine, and consequently the formation of DABZ, exhibits significant variation across different species. This has profound implications for the extrapolation of toxicological data from animal models to humans.

A comparative study using liver slices from rats and humans revealed striking differences in the acetylation of benzidine. In rat liver slices, benzidine was rapidly and extensively metabolized, with DABZ being the predominant metabolite.[1] In contrast, human liver slices favored the formation of ABZ, with only a small fraction being converted to DABZ.[1]

| Species | Benzidine (%) | N-acetylbenzidine (%) | N,N'-diacetylbenzidine (%) |

| Rat | Not Detected | 8.8 ± 3.6 | 73.0 ± 2.5 |

| Human | 19.0 ± 5.0 | 34.0 ± 4.0 | 1.6 ± 0.5 |

| Data from Lakshmi et al. (1995) showing metabolite distribution after incubation of [3H]benzidine with liver slices.[1] |

These findings suggest that rats have a much higher capacity for diacetylation of benzidine than humans. This difference in metabolic profile may contribute to the observed species-specific patterns of benzidine-induced carcinogenicity. The rat's propensity to form high levels of DABZ, a precursor to a potent mutagen, may in part explain its susceptibility to benzidine-induced liver tumors.

Experimental Protocols for the Analysis of N,N'-Diacetylbenzidine

Accurate quantification of DABZ in biological matrices is essential for assessing exposure, understanding metabolic profiles, and conducting toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Protocol for Quantification of N,N'-Diacetylbenzidine in Urine by HPLC

This protocol outlines a robust method for the extraction and quantification of DABZ from urine samples.

5.1.1. Materials and Reagents

-

Urine sample

-

N,N'-diacetylbenzidine standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

HPLC system with UV or electrochemical detector

-

Reversed-phase C18 HPLC column

5.1.2. Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering polar compounds.

-

Elution: Elute the retained analytes, including DABZ, with a stronger organic solvent such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

Experimental Workflow for DABZ Analysis

Caption: A typical workflow for the analysis of N,N'-diacetylbenzidine in urine.

5.1.3. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be 75:25 (v/v) methanol:water.[7]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detection at 280 nm or electrochemical detection for enhanced sensitivity.[7]

-

Quantification: Create a calibration curve using a series of known concentrations of the DABZ standard. Determine the concentration of DABZ in the sample by comparing its peak area or height to the calibration curve.

Conclusion: The Significance of N,N'-Diacetylbenzidine in Risk Assessment

The metabolic fate of benzidine is intricately linked to the formation and subsequent reactions of N,N'-diacetylbenzidine. While diacetylation can serve as a detoxification mechanism, the potential for DABZ to be bioactivated to a potent carcinogen underscores its critical role in the overall toxicity of benzidine. The interplay between NAT1 and NAT2, the species-specific differences in metabolism, and the subsequent N-hydroxylation pathway all contribute to the complex toxicological profile of this hazardous compound.

For researchers and professionals in drug development and toxicology, a thorough understanding of the factors governing DABZ metabolism is essential for accurate risk assessment, the development of biomarkers for exposure, and the design of safer chemical alternatives. The experimental protocols provided in this guide offer a validated framework for the reliable quantification of this key metabolite, enabling further research into the mechanisms of benzidine-induced carcinogenesis.

References

-

Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. Cancer Research, 39(8), 3107–3113. [Link]

-

Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and N,N'-diacetylbenzidine to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407–412. [Link]

-

Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1998). Rat liver cytochrome P450 metabolism of N-acetylbenzidine and N,N'-diacetylbenzidine. Drug Metabolism and Disposition, 26(9), 847–854. [Link]

-

Lakshmi, V. M., Bell, D. A., Watson, M. A., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. [Link]

-

Morton, K. C., Beland, F. A., Evans, F. E., Fullerton, N. F., & Kadlubar, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(3), 751–757. [Link]

-

Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). Human N-acetylation of benzidine: role of NAT1 and NAT2. Carcinogenesis, 17(1), 125–130. [Link]

-

Rice, J. R., & Kissinger, P. T. (1979). Determination of benzidine and its acetylated metabolites in urine by liquid chromatography. Journal of Analytical Toxicology, 3(2), 64-66. [Link]

Sources

- 1. N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. | Semantic Scholar [semanticscholar.org]

- 3. Binding of N-acetylbenzidine and N,N'-diacetylbenzidine to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat liver cytochrome P450 metabolism of N-acetylbenzidine and N,N'-diacetylbenzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N'-Diacetylbenzidine: A Robust Biomarker for Monitoring Benzidine Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzidine, a known human carcinogen, poses significant health risks, primarily an increased danger of bladder cancer.[1][2][3][4] Rigorous monitoring of individuals with potential exposure is therefore a critical component of occupational health and safety. This technical guide provides a comprehensive overview of N,N'-Diacetylbenzidine (N,N'-DAB) as a key urinary biomarker for assessing benzidine exposure. We will delve into the metabolic fate of benzidine, the scientific rationale for utilizing N,N'-DAB as a reliable indicator of exposure, and detailed analytical methodologies for its quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important biomarker.

The Imperative for Benzidine Biomonitoring

Benzidine and its derivatives have historically been used in the manufacturing of dyes.[3][5] The International Agency for Research on Cancer (IARC) has classified benzidine as a Group 1 carcinogen, meaning there is sufficient evidence of its carcinogenicity in humans.[1][6][7] Occupational exposure has been strongly linked to an elevated risk of urinary bladder cancer.[2][3][6][7] Consequently, accurate and reliable methods for monitoring exposure are paramount to mitigate risk and ensure workforce safety. Biomonitoring, the assessment of chemical substances or their metabolites in biological samples, offers a direct measure of an individual's internal dose.

Metabolic Transformation of Benzidine: The Genesis of N,N'-Diacetylbenzidine

Upon entering the body, benzidine undergoes a series of metabolic transformations, primarily in the liver. A key pathway is the N-acetylation of the primary amine groups.[8][9] This process is a two-step enzymatic reaction catalyzed by N-acetyltransferases (NATs).[8]

-

Step 1: Mono-acetylation: Benzidine is first acetylated to form N-acetylbenzidine (NAB).

-

Step 2: Di-acetylation: N-acetylbenzidine is further acetylated to yield N,N'-Diacetylbenzidine (N,N'-DAB).[8]

Both NAB and N,N'-DAB are subsequently excreted in the urine, making them suitable biomarkers for exposure.[10] However, N,N'-DAB is often a major metabolite and its detection provides a clear indication of benzidine uptake and metabolism.[11][12]

Metabolic Pathway of Benzidine to N,N'-Diacetylbenzidine

Caption: Metabolic pathway of benzidine to N,N'-Diacetylbenzidine.

N,N'-Diacetylbenzidine as a Biomarker: A Self-Validating System

The selection of a biomarker must be underpinned by rigorous scientific validation to ensure its accuracy, reliability, and clinical relevance.[13][14][15][16][17][18] N,N'-DAB fulfills key criteria for a robust biomarker of benzidine exposure:

-

Specificity: N,N'-DAB is a direct metabolite of benzidine, making its presence in urine a highly specific indicator of exposure.

-

Measurability: Sensitive and specific analytical methods are available for the precise quantification of N,N'-DAB in urine.[11][12][19]

-

Temporal Relationship: The presence and concentration of N,N'-DAB in urine are correlated with the timing and extent of benzidine exposure.

The entire process of using N,N'-DAB as a biomarker, from sample collection to data interpretation, can be designed as a self-validating system. This involves incorporating quality control measures at each step to ensure the integrity of the results.

Analytical Methodology: Quantification of N,N'-Diacetylbenzidine in Urine

The accurate quantification of N,N'-DAB in urine requires a validated analytical method. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely accepted and highly sensitive technique for this purpose.[20][21]

Experimental Protocol: HPLC-MS/MS Analysis of N,N'-DAB in Urine

This protocol outlines a general workflow for the determination of N,N'-DAB in human urine. Method validation should be performed according to established guidelines to ensure accuracy and precision.[22][23][24]

4.1.1. Sample Collection and Storage

-

Collect a mid-stream urine sample in a sterile, polypropylene container.

-

Record the time of collection.

-

If not analyzed immediately, store the sample frozen at -20°C or below to prevent degradation of the analyte.

4.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Spike the samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog of N,N'-DAB).

-

Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the N,N'-DAB and internal standard from the cartridge with a suitable elution solvent (e.g., a mixture of organic solvent and a weak base).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase for analysis.

4.1.3. HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 column suitable for the separation of aromatic amines.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both N,N'-DAB and the internal standard to ensure high selectivity and sensitivity.

| Parameter | Typical Condition |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (N,N'-DAB) | To be determined empirically |

| MRM Transition (Internal Standard) | To be determined empirically |

4.1.4. Data Analysis and Quantification

-

Generate a calibration curve by analyzing a series of calibration standards of known N,N'-DAB concentrations.

-

Calculate the peak area ratio of N,N'-DAB to the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of N,N'-DAB in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Express the results as µg of N,N'-DAB per gram of creatinine to account for variations in urine dilution.

Experimental Workflow for N,N'-DAB Analysis

Caption: Experimental workflow for N,N'-DAB analysis in urine.

Interpretation of Results and Actionable Insights

The presence of detectable levels of N,N'-DAB in urine confirms exposure to benzidine. The concentration of N,N'-DAB can provide a semi-quantitative measure of the extent of exposure. It is crucial to establish a baseline and action levels for urinary N,N'-DAB concentrations in a given workforce. Exceeding these action levels should trigger a review of workplace practices and control measures to minimize further exposure.

Conclusion

N,N'-Diacetylbenzidine is a specific and reliable biomarker for monitoring human exposure to the carcinogen benzidine. Its measurement in urine, using validated and sensitive analytical methods such as HPLC-MS/MS, provides an invaluable tool for occupational health surveillance. By implementing a robust biomonitoring program centered on N,N'-DAB, organizations can effectively assess and manage the risks associated with benzidine exposure, thereby safeguarding the health of their workforce.

References

- Chau, C., Rixe, O., et al. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967-76.

- U.S. Department of Health and Human Services, Food and Drug Administration. (2025).

- National Institutes of Health. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.

- Agency for Toxic Substances and Disease Registry. (n.d.).

-

Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of Benzidine to N-Hydroxy-N,N′-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. Cancer Research, 39(8), 3107-3113. [Link]

-

Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967–5976. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzidine - Health Effects. [Link]

-

EBSCO. (n.d.). Benzidine and dyes metabolized to benzidine | Research Starters. [Link]

-

International Agency for Research on Cancer. (n.d.). DYES METABOLIZED TO BENZIDINE 1. Exposure Data 2. Studies of Cancer in Humans. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzidine - Analytical Methods. [Link]

-

Government of Canada. (n.d.). Benzidine. [Link]

-

Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 17(7), 1491–1496. [Link]

-

Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(19), 5967–5976. [Link]

-

Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of Benzidine to N-Hydroxy-N,N'-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. Cancer Research, 39(8), 3107–3113. [Link]

-

Rice, J. R., & Kissinger, P. T. (1982). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. Journal of Analytical Toxicology, 6(5), 231–234. [Link]

-

Sonrai Analytics. (2022). A Guide to Biomarker Validation. [Link]

-

De Meulder, B., et al. (2012). Recommendations on Biomarker Bioanalytical Method Validation By Gcc. Bioanalysis, 4(15), 1845-1851. [Link]

-

Barek, J., et al. (1981). Search for benzidine and its metabolites in urine of workers weighing benzidine-derived dyes. British Journal of Industrial Medicine, 38(2), 191-193. [Link]

-

Rothman, N., et al. (1996). Urinary mutagenicity as a biomarker in workers exposed to benzidine: correlation with urinary metabolites and urothelial DNA adducts. Cancer Epidemiology, Biomarkers & Prevention, 5(7), 539-544. [Link]

-

International Agency for Research on Cancer. (n.d.). BENZIDINE - Chemical Agents and Related Occupations. [Link]

-

Sonrai Analytics. (2022). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. [Link]

-

Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Jani, J. P., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183–189. [Link]

-

KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

Rice, J. R., & Kissinger, P. T. (1982). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. Journal of Analytical Toxicology, 6(5), 231–234. [Link]

-

Barek, J., et al. (1981). Search for benzidine and its metabolites in urine of workers weighing benzidine derived dyes. British Journal of Industrial Medicine, 38(2), 191-193. [Link]

-

International Agency for Research on Cancer. (1987). Benzidine (IARC Summary & Evaluation, Supplement 7). [Link]

-

Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1981). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Suitotransferase. Cancer Research, 41(10), 4053-4058. [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. [Link]

-

International Agency for Research on Cancer. (1987). Benzidine-based Dyes (IARC Summary & Evaluation, Supplement 7). [Link]

-

Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Jani, J. P., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183–189. [Link]

-

Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 17(7), 1491–1496. [Link]

-

Roh, J. H., Ahn, Y. S., Kim, K. S., Kim, C. N., & Kim, H. S. (1995). Benzidine Exposure Among Benzidine-based Dye Manufacturing Workers. Annals of Occupational and Environmental Medicine, 7(2), 347. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-Diacetylbenzidine. PubChem Compound Database. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Benzidine | ToxFAQs™. [Link]

-

National Center for Biotechnology Information. (2001). Toxicological Profile for Benzidine - Analytical Methods. [Link]

-

Research Trends. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. [Link]

-

ResearchGate. (2025). (PDF) Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]

-

Defense Technical Information Center. (n.d.). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. [Link]

-

University of Nebraska - Lincoln. (2005). Emerging Chemicals and Analytical Methods. [Link]

Sources

- 1. Benzidine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]

- 4. Benzidine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Benzidine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. [PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar [semanticscholar.org]

- 14. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oxfordglobal.com [oxfordglobal.com]

- 18. sonraianalytics.com [sonraianalytics.com]

- 19. Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchtrends.net [researchtrends.net]

- 21. researchgate.net [researchgate.net]

- 22. hhs.gov [hhs.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. labs.iqvia.com [labs.iqvia.com]

The Toxicological Profile of N,N'-Diacetylbenzidine: A Technical Guide for Drug Development Professionals

Abstract

N,N'-Diacetylbenzidine (DABZ), a major metabolite of the well-established human carcinogen benzidine, presents a significant toxicological concern.[1][2] This technical guide provides an in-depth analysis of the toxicological profile of DABZ, designed for researchers, scientists, and drug development professionals. We will explore its metabolic activation, mechanisms of genotoxicity, and carcinogenic potential, supported by experimental evidence. This document will also detail methodologies for its toxicological assessment, offering a comprehensive resource for evaluating the risks associated with this compound and its precursors.

Introduction: The Significance of N,N'-Diacetylbenzidine in Toxicology

Benzidine, historically used in dye manufacturing, is a known human bladder carcinogen.[3][4] Its production and use have been largely curtailed due to its carcinogenicity.[3] However, exposure can still occur through the metabolic breakdown of certain azo dyes.[5] The toxicity of benzidine is intrinsically linked to its metabolism, which involves N-acetylation and N-oxidation to form reactive intermediates.[3] N,N'-Diacetylbenzidine is a key metabolite in this pathway.[1][2] Understanding the toxicological profile of DABZ is therefore critical for a complete risk assessment of benzidine and related compounds.

The primary route of human exposure to benzidine and its derivatives is occupational, through inhalation, ingestion, and dermal contact.[3] Once absorbed, benzidine is metabolized, primarily in the liver, to various compounds, including monoacetylbenzidine (ABZ) and DABZ.[3][6] These acetylated metabolites are then excreted, mainly in the urine.[1][7] The presence of DABZ in human urine has been used as a biomarker for benzidine exposure.[7][8]

Metabolic Activation: The Path to Toxicity

The carcinogenicity of many aromatic amines, including benzidine and its metabolites, is not due to the parent compound itself but rather to its metabolic activation into electrophilic intermediates that can bind to cellular macromolecules like DNA.[3]

The Role of N-Acetylation and N-Oxidation

The metabolic pathway of benzidine to its ultimate carcinogenic form is a multi-step process. The initial steps involve N-acetylation, catalyzed by N-acetyltransferases (NATs), to form ABZ and subsequently DABZ.[6][9] This is followed by N-oxidation, a critical activation step.[10]

In rat liver, the equilibrium between benzidine, ABZ, and DABZ favors the formation of DABZ.[6] Conversely, human liver slices tend to favor the formation of ABZ over DABZ.[6] This species-specific difference in metabolism may contribute to variations in carcinogenic susceptibility.

The N-oxidized metabolite, N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ), is considered a proximate carcinogen.[11][12] This intermediate can be further activated through O-esterification by enzymes such as sulfotransferases, leading to the formation of a highly reactive nitrenium ion that can readily form covalent adducts with DNA.[11][13][14]

Caption: Metabolic activation pathway of N,N'-Diacetylbenzidine.

Genotoxicity and Carcinogenicity

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[3] The covalent binding of reactive metabolites to DNA can lead to mutations if not properly repaired, potentially resulting in the development of cancer.

DNA Adduct Formation

Studies have shown that both ABZ and DABZ can lead to the formation of DNA adducts. In vivo studies in rats injected with DABZ revealed the formation of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine as the major adduct, with only a small amount of N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine.[13][14] Interestingly, in vitro studies using rat liver slices incubated with DABZ showed N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine to be the major adduct.[13][14][15] This discrepancy suggests that detoxification or repair mechanisms for the diacetylated adduct may be more efficient in vivo.[13][14]

Carcinogenicity Studies

Animal studies have demonstrated the carcinogenicity of N,N'-Diacetylbenzidine.[16] When administered to female CD rats, DABZ was found to be approximately equipotent with benzidine in inducing mammary and Zymbal's gland tumors.[17][18] N-hydroxy-N,N'-diacetylbenzidine was found to be the most toxic of the tested compounds, causing peritonitis and death at higher doses.[17][18] These findings support the hypothesis that N-OH-DABZ is an activated carcinogenic form of benzidine.[17][18]

The International Agency for Research on Cancer (IARC) has classified N,N'-Diacetylbenzidine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[16][19]

| Compound | Dose (µmol/kg) | Tumor Type | Incidence (%) | Reference |

| Benzidine | 30 | Mammary Gland | 41 | [17][18] |

| Benzidine | 30 | Zymbal's Gland | 21 | [17][18] |

| N,N'-Diacetylbenzidine | 30 | Mammary Gland | (Equipotent to Benzidine) | [17][18] |

| N,N'-Diacetylbenzidine | 30 | Zymbal's Gland | (Equipotent to Benzidine) | [17][18] |

| N-hydroxy-N,N'-diacetylbenzidine | 70 | - | Toxic (lethal) | [17][18] |

Table 1: Carcinogenicity of Benzidine and its Metabolites in Female CD Rats.

Toxicological Assessment Methodologies

A thorough toxicological evaluation of N,N'-Diacetylbenzidine requires a combination of in vitro and in vivo assays to assess its genotoxic and carcinogenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro method for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. A positive test is indicated by an increase in the number of revertant colonies that can grow in a histidine-deficient medium.

Experimental Protocol:

-

Preparation of Test Substance: Dissolve N,N'-Diacetylbenzidine in a suitable solvent (e.g., DMSO).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.

-

Incubation: The test substance, bacterial culture, and S9 mix (if applicable) are incubated together.

-

Plating: The mixture is plated on a minimal glucose agar medium.

-

Incubation and Colony Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.

-

Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the Ames Test.

In Vivo Carcinogenicity Studies

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.

Experimental Protocol (Rodent Model):

-

Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley or F344 rats).

-

Dose Selection: Determine appropriate dose levels based on preliminary toxicity studies. Include a high dose (e.g., maximum tolerated dose), a low dose, and a control group.

-

Administration: Administer N,N'-Diacetylbenzidine via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) for a significant portion of the animal's lifespan (e.g., 2 years).

-

Clinical Observation: Monitor animals regularly for clinical signs of toxicity and tumor development.

-

Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination.

-

Data Analysis: Statistically analyze tumor incidence and latency between treated and control groups to determine carcinogenicity.

Analytical Methods for Monitoring Exposure

Accurate and sensitive analytical methods are essential for monitoring human exposure to benzidine and its metabolites. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the determination of benzidine, ABZ, and DABZ in urine.[7][20]

Conclusion and Future Directions

N,N'-Diacetylbenzidine is a significant metabolite of benzidine with demonstrated carcinogenic potential. Its toxicity is mediated through metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity and tumorigenesis. A thorough understanding of its toxicological profile is crucial for the risk assessment of benzidine and related azo dyes.

Future research should focus on further elucidating the species-specific differences in benzidine metabolism and their implications for human cancer risk. Additionally, the development of more sensitive and specific biomarkers of exposure and effect will be invaluable for monitoring exposed populations and for regulatory decision-making. For professionals in drug development, a comprehensive evaluation of the potential for new chemical entities to be metabolized to aromatic amines like benzidine and its derivatives is a critical component of preclinical safety assessment.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, N,N'-diacetylbenzidine, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. [Link]

-

Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, N, N″-diacetylbenzidine, and N-hydroxy-N, N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747-752. [Link]

-

Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and N,N'-diacetylbenzidine to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407–412. [Link]

-

Martin, C. N., Beland, F. A., Kennelly, J. C., & Kadlubar, F. F. (1982). Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA. Environmental Health Perspectives, 49, 101–106. [Link]

-

Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and N,N'-diacetylbenzidine to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407-412. [Link]

-

Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., ... & Zenser, T. V. (1996). Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Chemical research in toxicology, 9(8), 1364–1369. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Chapter 7: Analytical Methods. In Toxicological Profile for Benzidine. [Link]

-

Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-222. [Link]

-

Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. [Link]

-

U.S. Environmental Protection Agency (EPA). (2010). Dyes Derived from Benzidine and Its Congeners. [Link]

-